molecular formula C13H16N2O2 B4975068 1-[3-(4-Methoxyphenoxy)propyl]imidazole

1-[3-(4-Methoxyphenoxy)propyl]imidazole

Cat. No.: B4975068
M. Wt: 232.28 g/mol
InChI Key: NALISARNWDWIOT-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenoxy)propyl]imidazole is a synthetic imidazole derivative intended for research use in chemical biology and pharmaceutical development. This compound serves as a valuable building block for medicinal chemists, particularly in the exploration of novel histamine H3-receptor ligands. Its molecular structure, featuring an imidazole head linked to a 4-methoxyphenoxy group via a propyl chain, is analogous to a potent series of (phenoxyalkyl)imidazoles reported in scientific literature as histamine H3-receptor antagonists . The H3 receptor is a pre-synaptic autoreceptor in the central nervous system and a validated target for potential therapeutics in neurological disorders, making research chemicals of this class highly relevant for neuroscience investigations . Beyond its potential in neuroscience, the imidazole core is a privileged scaffold in medicinal chemistry with demonstrated utility in antifungal research. Many approved azole antifungals (e.g., ketoconazole) contain the imidazole moiety, which acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, thereby disrupting ergosterol biosynthesis in the fungal cell membrane . Researchers may therefore employ 1-[3-(4-Methoxyphenoxy)propyl]imidazole as a precursor or intermediate in the synthesis of novel compounds for evaluating anticandidal and other antifungal activities . Please note: This product is provided exclusively For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-12-3-5-13(6-4-12)17-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALISARNWDWIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenoxy)propyl]imidazole typically involves the reaction of 4-methoxyphenol with 3-chloropropylamine to form 3-(4-methoxyphenoxy)propylamine. This intermediate is then reacted with imidazole under suitable conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenoxy)propyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-[3-(4-Methoxyphenoxy)propyl]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenoxy)propyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility and Stability: The methoxy group enhances water solubility compared to non-polar analogs like p-tolyloxy derivatives. Silacyclic derivatives (e.g., ’s sulfur-linked compounds) exhibit distinct solubility profiles due to siloxane moieties, which are absent in the target compound .

Toxicity and Pharmacokinetics

  • Toxicological Profiles : Benzimidazole derivatives generally exhibit low acute toxicity but may accumulate in hepatic tissues due to lipophilicity. The methoxy group’s polarity could mitigate this compared to methyl or chloro-substituted analogs .
  • Metabolic Stability: Compounds like 5-{3-[(4-iodophenyl)methoxy]propyl}-1H-imidazole () undergo oxidative metabolism at the propyl chain, suggesting that 1-[3-(4-Methoxyphenoxy)propyl]imidazole may similarly be metabolized via hydroxylation or demethylation pathways .

Q & A

Basic Question: What are the established synthetic methodologies for 1-[3-(4-Methoxyphenoxy)propyl]imidazole?

Answer:
The synthesis involves multi-step organic reactions. A common approach includes:

Imidazole Functionalization : Alkylation of the imidazole nitrogen using 3-(4-methoxyphenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C, 12–24 hours).

Purification : Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) to isolate the product .

Validation : Characterization via 1H NMR^1 \text{H NMR} (e.g., imidazole proton signals at δ 7.2–7.4 ppm) and mass spectrometry (expected [M+H]⁺ at m/z 287.3) .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Effects : Replace DMF with dichloromethane to reduce side reactions (e.g., hydrolysis) .
  • Temperature Control : Stepwise heating (e.g., 50°C for 6 hours, then 80°C for 12 hours) to balance reaction rate and selectivity .
  • Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .

Basic Question: What spectroscopic and crystallographic techniques validate the molecular structure?

Answer:

  • Spectroscopy :
    • 1H NMR^1 \text{H NMR} : Distinct signals for methoxy (δ 3.7–3.8 ppm), propyl chain (δ 1.8–2.2 ppm), and imidazole protons .
    • FT-IR : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction confirms bond angles (e.g., N-C-N ~108°) and packing motifs (e.g., π-π stacking of aromatic rings) .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay variability. Mitigation strategies:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values .
  • Cell Line Specificity : Compare activity in multiple models (e.g., HEK-293 vs. HeLa cells) .
  • Control Experiments : Include positive controls (e.g., verapamil for calcium channel inhibition) and validate purity (>95% by HPLC) .

Advanced Question: What is the proposed mechanism of action in calcium channel inhibition?

Answer:
As a structural analog of SK&F 96365, the compound likely:

Binds to Voltage-Gated Channels : Blocks L-type Ca²⁺ channels via hydrophobic interactions with the methoxyphenoxy group .

Modulates Intracellular Ca²⁺ : Confirmed via fluorescence assays (e.g., Fura-2 AM in HEK-293 cells) showing reduced Ca²⁺ influx .

Competitive Inhibition : Assessed via patch-clamp electrophysiology with IC₅₀ values compared to known blockers .

Advanced Question: How do substituents influence physicochemical properties and bioactivity?

Answer:

  • Methoxy Group : Enhances lipophilicity (log P ~2.5) and membrane permeability, critical for cellular uptake .
  • Propyl Linker : Balances flexibility and rigidity; shorter chains reduce steric hindrance in target binding .
  • Imidazole Ring : Participates in hydrogen bonding with active site residues (e.g., Asp/Glu in enzymes) .
    Structure-Activity Relationship (SAR) Studies :
Substituent ModificationEffect on Activity
4-Methoxy → 4-NitroIncreased potency but reduced solubility
Propyl → EthylLower thermal stability (Tₘ < 100°C)
Imidazole → BenzimidazoleEnhanced enzyme inhibition (e.g., CYP450)

Basic Question: What in vitro models are suitable for evaluating biological activity?

Answer:

  • Anticancer Activity : MTT assay in MCF-7 or A549 cells with IC₅₀ determination .
  • Antimicrobial Testing : Broth microdilution against S. aureus (MIC ≤ 25 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases (e.g., pNPP substrate for alkaline phosphatase) .

Advanced Question: How to design experiments for analyzing metabolic stability?

Answer:

Liver Microsome Assay : Incubate with rat/human microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS .

Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect hydroxylated or demethylated products .

CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using luminescent substrates .

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